3-chloro-4-methylquinolin-2(3H)-one
Description
Significance of Quinoline (B57606) and Quinolone Scaffolds in Chemical Biology and Medicinal Chemistry
The quinoline scaffold, a fused bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of paramount importance in the fields of chemical biology and medicinal chemistry. researchgate.net Regarded as a "privileged scaffold," its versatile structure is a cornerstone in drug discovery and development. ekb.eg Quinoline and its derivatives, including the quinolone (oxo-quinoline) subclass, exhibit a vast array of pharmacological activities. ekb.eg
Historically, the significance of the quinoline ring was cemented by the discovery of quinine, a natural alkaloid from Cinchona bark, and the subsequent development of synthetic antimalarial drugs like chloroquine. ekb.eg The introduction of a chloro-group to the quinoline ring has often been a key modification in the development of potent therapeutic agents. ekb.eg Beyond antimalarials, the quinoline and quinolone cores are integral to compounds with antibacterial, anticancer, anti-inflammatory, antiviral, antitubercular, and anti-HIV properties. ekb.egsapub.org Their ability to serve as a framework for diverse chemical modifications allows for the fine-tuning of biological activity, making them a perennial focus of research for creating novel therapeutic candidates. researchgate.net For instance, the quinolin-2-one nucleus is found in the anticancer drug tipifarnib. ekb.eg
Historical Context of 3-chloro-4-methylquinolin-2(3H)-one Discovery and Initial Research
The synthesis of 3-chloro-4-methylquinolin-2(1H)-one was first reported in 1969 by T. G. Hodgkinson and B. Staskun. researchgate.net While the specifics of this initial research are not widely detailed in recent literature, their method laid the groundwork for subsequent investigations into this particular molecule.
More detailed research into the compound's structural properties emerged in 2012 through a crystallographic study. researchgate.net This research provided a definitive characterization of the molecule's three-dimensional structure. In this study, colorless needles of the title compound were produced for analysis. researchgate.net The investigation confirmed the molecule, with the chemical formula C₁₀H₈ClNO, is nearly planar. researchgate.net The crystal structure reveals that molecules of 3-chloro-4-methylquinolin-2(1H)-one form dimers through hydrogen bonds between the nitrogen and oxygen atoms of adjacent molecules. researchgate.net This research provides the most thorough, publicly available scientific data for this specific compound to date.
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₈ClNO | researchgate.net |
| Molecular Weight | 193.62 g/mol | researchgate.net |
| CAS Number | 502142-56-5 | echemi.com |
| Appearance | Colorless needles | researchgate.net |
| Tautomeric Forms | 3-chloro-4-methylquinolin-2(1H)-one / 3-chloro-4-methylquinolin-2-ol | echemi.com |
Crystallographic Data
| Parameter | Value | Source |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 14.1563 (13) | researchgate.net |
| b (Å) | 7.6413 (7) | researchgate.net |
| c (Å) | 8.2163 (8) | researchgate.net |
| β (°) | 94.037 (2) | researchgate.net |
| Volume (ų) | 886.53 (15) | researchgate.net |
| Z (molecules/unit cell) | 4 | researchgate.net |
| Density (calculated) | 1.502 Mg/m³ | researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
3-chloro-4-methyl-3H-quinolin-2-one |
InChI |
InChI=1S/C10H8ClNO/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5,9H,1H3 |
InChI Key |
JBTNVRQDEQYBOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=NC(=O)C1Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 3 Chloro 4 Methylquinolin 2 3h One and Analogs
Established Synthetic Routes to 3-chloro-4-methylquinolin-2(3H)-one
Traditional synthetic strategies for this compound rely on either the stepwise construction from acyclic precursors or the direct functionalization of a pre-existing quinoline (B57606) ring system.
Stepwise Synthesis from Precursors
One of the most common strategies for quinolin-2-one synthesis is the Knorr synthesis , which involves the condensation of anilines with β-ketoesters. For this compound, this would likely involve a multi-step sequence starting from an appropriately substituted aniline (B41778) and a tailored β-ketoester.
A plausible synthetic pathway could begin with the reaction of an aniline with an α-chloroacetoacetic ester derivative. The resulting anilide would then undergo an intramolecular cyclization, often promoted by a strong acid such as sulfuric acid or polyphosphoric acid, to form the quinolone ring. Subsequent manipulation of functional groups would lead to the final product.
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Acetoacetanilide formation | Aniline, α-chloroacetoacetic ester | N-phenyl-2-chloroacetoacetamide |
| 2 | Intramolecular cyclization | Concentrated H₂SO₄ or PPA, heat | 3-chloro-4-hydroxy-quinolin-2(1H)-one |
| 3 | Reduction of hydroxyl group | - | 3-chloro-4-methylquinolin-2(1H)-one |
This table represents a generalized pathway based on classical quinolone syntheses.
Targeted Functionalization of Quinoline Rings
An alternative to de novo synthesis is the direct modification of a pre-existing quinoline or quinolone ring. This approach can be more efficient if the parent quinolone is readily available.
A key transformation in this context is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group and a chlorine atom onto an activated aromatic or heterocyclic ring. The reaction of N-arylacetamides with the Vilsmeier reagent can lead to the formation of 2-chloro-3-formylquinolines. Subsequent reduction of the formyl group would yield the desired 4-methyl substituent.
Another strategy involves the direct chlorination of a 4-methylquinolin-2(1H)-one precursor. The C3 position of the quinolin-2-one ring is susceptible to electrophilic substitution. Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can be employed for the regioselective introduction of a chlorine atom at this position.
| Precursor | Reagent(s) | Product | Reaction Type |
| 4-methylquinolin-2(1H)-one | SO₂Cl₂ or NCS | 3-chloro-4-methylquinolin-2(1H)-one | Electrophilic Halogenation |
| N-arylacetamide | POCl₃, DMF | 2-chloro-3-formylquinoline | Vilsmeier-Haack Reaction |
| 2,4-dichloro-quinoline | Hydrolysis | 4-chloro-2-quinolone | Nucleophilic Substitution |
Advanced and Green Chemistry Approaches in Quinoline and Quinolone Synthesis
In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, sustainable, and environmentally benign methodologies. The synthesis of quinolines and quinolones has greatly benefited from these advancements.
Transition Metal-Catalyzed Methodologies
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolones. researchgate.net Palladium, copper, rhodium, and iron catalysts have been extensively used to facilitate C-C and C-N bond formations, often under milder conditions and with higher efficiency than traditional methods.
For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, can be employed to introduce various substituents onto the quinoline core. While not a direct synthesis of the entire ring, these methods are invaluable for creating a diverse range of quinolone analogs. More direct approaches involve transition-metal-catalyzed C-H activation/functionalization, which allows for the direct introduction of substituents onto the quinoline scaffold without the need for pre-functionalized starting materials. nih.gov
Metal-Free and Organocatalytic Transformations
To circumvent the cost and potential toxicity of transition metals, metal-free and organocatalytic approaches have gained significant traction. These methods often utilize small organic molecules as catalysts to promote the desired transformations.
For the synthesis of quinolones, organocatalysts can facilitate key bond-forming reactions, such as Michael additions and aldol (B89426) condensations, which are often integral steps in the cyclization process. For example, secondary ammonium (B1175870) salts have been used as organocatalysts for the regioselective ortho-chlorination of anilines, which are key precursors for quinolone synthesis. nih.gov
Microwave-Assisted and Ultrasonic-Promoted Syntheses
Microwave irradiation and ultrasound have emerged as powerful tools in green chemistry to accelerate chemical reactions, often leading to higher yields and shorter reaction times. chemistrysteps.com
Microwave-assisted organic synthesis (MAOS) has been successfully applied to various steps in quinolone synthesis, including the Vilsmeier-Haack reaction and cyclization reactions. eurekaselect.com The rapid and uniform heating provided by microwaves can significantly reduce reaction times from hours to minutes.
Ultrasonic promotion is another green technique that utilizes the energy of sound waves to enhance chemical reactivity. Ultrasound has been shown to promote the synthesis of quinolone and isoquinolone derivatives, often under milder conditions and with improved yields compared to conventional methods. tandfonline.comnih.gov Ultrasound can be particularly effective in heterogeneous reactions by increasing mass transfer and surface area. researchsolutions.com
| Technology | Advantages | Application in Quinolone Synthesis |
| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, improved purity | Vilsmeier-Haack reaction, cyclization steps |
| Ultrasonic Promotion | Milder reaction conditions, shorter reaction times, suitable for heterogeneous reactions | Synthesis of quinolone derivatives from precursors |
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants. nih.govrsc.org This approach is lauded for its atom economy, convergence, and high bond-forming efficiency, making it a powerful tool for constructing diverse molecular scaffolds like the quinolinone core. nih.govrsc.org
Several named MCRs have been adapted for the synthesis of quinoline derivatives, including the Doebner, Povarov, Gewald, and Ugi reactions. rsc.orgnih.gov The Doebner reaction, for instance, is a classic method for preparing quinoline-4-carboxylic acids by reacting an aromatic amine, an aldehyde, and pyruvic acid. nih.gov While not directly yielding this compound, the principles of these MCRs can be tailored to assemble the foundational quinoline ring system, which can then undergo further functionalization.
The versatility of MCRs allows for the introduction of various functional groups and substitution patterns, which is crucial for creating libraries of analogs for research purposes. rsc.org For example, a three-component reaction involving anilines, aldehydes, and activated carbonyl compounds can lead to highly substituted quinoline frameworks. The strategic choice of starting materials is key to directing the reaction toward a scaffold amenable to subsequent chlorination and methylation to yield the target compound.
Recent advancements have focused on developing novel MCRs to broaden the scope of accessible quinoline derivatives. These modern methods often employ innovative catalysts or reaction conditions to improve yields and selectivity, providing a rapid and efficient pathway to complex heterocyclic structures. rsc.org
Environmentally Benign Solvent Systems and Catalyst Recycling
The development of sustainable chemical processes is a major focus in modern organic synthesis. For the production of quinolin-2(1H)-ones and their derivatives, significant strides have been made in utilizing environmentally friendly solvent systems and recyclable catalysts.
A notable green approach involves the aqueous, base-free synthesis of functionalized quinolin-2(1H)-ones at ambient temperatures. acs.orgresearchgate.net This method offers numerous advantages, including operational simplicity, short reaction times (1-8 minutes), and excellent to quantitative yields, while avoiding the need for chromatographic purification. acs.orgresearchgate.net The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. Another innovative technique is the visible-light-mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides, which is a reagent-free, atom-economical process with low catalyst loading and high yields. rsc.orgrsc.org
Catalyst recycling is another cornerstone of green chemistry, minimizing waste and reducing costs. Nanocatalysts have gained prominence in quinoline synthesis due to their high activity and ease of recovery. acs.orgnih.gov For instance, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been used as a magnetically separable and reusable catalyst for quinoline synthesis in water, demonstrating high efficiency for up to four cycles with only a minor decrease in activity. nih.gov Similarly, recyclable Ni-containing coordination polymers have proven effective for the synthesis of quinoline derivatives, with the catalyst being recoverable and reusable for at least five cycles. researchgate.net Palladium-based catalysts supported on materials like Fe₃O₄ also offer the advantage of easy magnetic separation and have been shown to be reusable for up to 10 cycles in hydrogenation reactions of quinoline. researchgate.net
These green methodologies represent a significant shift away from traditional synthesis routes that often rely on hazardous solvents and stoichiometric, non-recoverable reagents.
Table 1: Comparison of Green Synthesis Methodologies for Quinolinone Scaffolds
| Methodology | Catalyst | Solvent | Key Advantages |
| Aqueous, Base-Free Synthesis | None | Water | Fast (1-8 min), high yields, ambient temperature, reusable medium. acs.orgresearchgate.net |
| Visible Light-Mediated Synthesis | Photocatalyst | Not specified | Reagent-free, atom economical, low catalyst loading, scalable. rsc.orgrsc.org |
| Nanocatalyst-Mediated Synthesis | CuFe₂O₄ NPs | Water | Recyclable catalyst (4 cycles), good yields. nih.gov |
| Coordination Polymer Catalysis | Ni-CIA Polymer | Toluene | Recyclable catalyst (5 cycles), high activity. researchgate.net |
| Magnetic Nanoparticle Catalysis | Pd on Fe₃O₄ | Not specified | Facile magnetic separation, reusable catalyst (10 cycles). researchgate.net |
Divergent Synthesis of Key Intermediates for this compound Derivatives
Divergent synthesis is a powerful strategy for generating a library of structurally related compounds from a common intermediate. For the synthesis of this compound derivatives, the creation of a versatile key intermediate is paramount. A common approach involves the synthesis of a quinolin-2(1H)-one core that is pre-functionalized at the 3-position, allowing for subsequent diversification.
One effective strategy is the palladium-catalyzed C-H functionalization of 3-bromoquinolin-2(1H)-ones. nih.gov The 3-bromo intermediate serves as a linchpin, enabling the introduction of a wide array of substituents, such as various heteroaryl groups, through cross-coupling reactions like the Liebeskind–Srogl coupling. nih.gov This method allows for the systematic modification of the 3-position to explore structure-activity relationships.
Another approach involves the cyclization of o-alkynylisocyanobenzenes. uum.edu.my This reaction provides rapid access to 3-substituted quinolin-2(1H)-one scaffolds. By varying the substituent on the alkyne or the isocyanobenzene, a range of analogs can be produced. For example, treating a precursor like 4-hydroxyquinoline (B1666331) with sulfuryl chloride (SO₂Cl₂) can yield a 3-dichloroacetyl derivative, which can then be converted into other functional groups. nih.gov
Table 2: Key Intermediates and Their Synthetic Utility
| Key Intermediate | Synthetic Method | Subsequent Reactions | Resulting Derivatives |
| 3-Bromoquinolin-2(1H)-one | Bromination of quinolin-2(1H)-one | Pd-catalyzed cross-coupling (e.g., Liebeskind-Srogl) | 3-(Heteroaryl)quinolin-2(1H)-ones nih.gov |
| o-Alkynylisocyanobenzenes | Multi-step synthesis | Cerium nitrate-catalyzed cyclization | 3-Substituted quinolin-2(1H)-ones uum.edu.my |
| 3-Dichloroacetyl-4-hydroxyquinoline | Reaction with SO₂Cl₂ | Reaction with KCN or NaN₃ | Furoquinolines or tetrazoles nih.gov |
Chemical Reactivity and Transformation Mechanisms of the 3 Chloro 4 Methylquinolin 2 3h One Scaffold
Nucleophilic Substitution Reactions
The quinolinone scaffold features distinct sites for nucleophilic attack, primarily centered on the heterocyclic ring.
Direct nucleophilic substitution at the C-4 position of 3-chloro-4-methylquinolin-2(3H)-one is not feasible as it bears a methyl group. However, the reactivity of the C-4 position in related quinolinone systems, where a suitable leaving group is present, has been extensively studied. For instance, in the analogous compound 4-chloro-8-methylquinolin-2(1H)-one, the C-4 chloro atom is readily displaced by various nucleophiles. mdpi.com These reactions underscore the electrophilic nature of the C-4 position in the quinolinone ring.
Studies on 4-chloro-8-methylquinolin-2(1H)-one have demonstrated its conversion into a variety of 4-substituted derivatives. mdpi.com These transformations highlight the potential for functionalization at this position if a leaving group were present.
Table 1: Nucleophilic Substitution Reactions at C-4 on an Analogous Quinolone
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 4-chloro-8-methylquinolin-2(1H)-one | Thiourea | 8-methyl-4-sulfanylquinolin-2(1H)-one | mdpi.com |
| 4-chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |
| 4-chloro-8-methylquinolin-2(1H)-one | Sodium Azide (B81097) | 4-azido-8-methylquinolin-2(1H)-one | mdpi.com |
The chloro group at the C-3 position represents a key site for nucleophilic substitution, providing a gateway to a diverse range of 3-substituted quinolinone derivatives. While specific studies on this compound are not extensively documented, the reactivity of the chloro group in similar 2-chloroquinoline (B121035) systems is well-established. For example, 2-chloro-4-methylquinolines react with sodium azide in dimethylformamide (DMF) to yield the corresponding 2-azido derivatives. scispace.com This transformation is a crucial step in the synthesis of fused heterocyclic systems like tetrazolo[1,5-a]quinolines, as the azido (B1232118) group can undergo subsequent intramolecular cyclization. scispace.com Such reactions demonstrate that the C-3 chloro atom in the target molecule is an effective leaving group, capable of being displaced by nitrogen, oxygen, and sulfur nucleophiles to create novel analogs with potentially enhanced biological activities.
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene ring of the quinolinone scaffold is susceptible to electrophilic aromatic substitution, a fundamental reaction for introducing functional groups onto the carbocyclic portion of the molecule. The position of substitution is directed by the activating and deactivating effects of the fused heterocyclic ring. Studies on the closely related compound, 2-chloro-4-methylquinoline (B123181), provide significant insight into this reactivity. acs.orgacs.org
Nitration of 2-chloro-4-methylquinoline with a mixture of nitric and sulfuric acids results in the formation of two primary isomers: 2-chloro-4-methyl-6-nitroquinoline (B1347195) and 2-chloro-4-methyl-8-nitroquinoline. acs.org The reaction predominantly yields the 8-nitro isomer, indicating a directing preference for substitution at the C-8 position. acs.org This regioselectivity is influenced by the electronic effects of the heterocyclic portion of the molecule. The general mechanism involves the generation of a nitronium ion (NO₂⁺) electrophile, which then attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity.
Table 2: Isomer Distribution in the Nitration of 2-chloro-4-methylquinoline
| Product | Position of Nitration | Reference |
|---|---|---|
| 2-chloro-4-methyl-8-nitroquinoline | C-8 (Major Product) | acs.org |
Modifications of the Methyl Group
The C-4 methyl group is not merely a passive substituent but an active handle for further synthetic elaboration. Its benzylic-like position makes it amenable to a variety of transformations, including halogenation, oxidation, and condensation reactions.
Benzylic Halogenation: The methyl group can be halogenated using reagents like N-bromosuccinimide (NBS) under radical initiation conditions. Studies on 3-methylquinolines have shown that NBS successfully converts the methyl group into a bromomethyl group, providing a reactive intermediate for subsequent nucleophilic substitutions. acs.org
Oxidation: The methyl group can be selectively oxidized to an aldehyde. A metal-free method using phenyliodine(III) diacetate (PIDA) as the oxidant has been developed for the oxidation of 4-methylquinolines to the corresponding quinoline-4-carbaldehydes in good yields. researchgate.net This transformation introduces a versatile carbonyl group that can participate in a wide array of subsequent reactions.
Condensation Reactions: The activated methyl group can participate in condensation reactions with aldehydes. For example, 2-methylquinoline (B7769805) has been shown to condense with various benzaldehydes in the presence of acetic anhydride (B1165640) to form trans-β-(2-quinolyl)styrenes. rsc.org This type of reaction allows for the extension of the carbon skeleton and the introduction of new unsaturated moieties.
Cyclization and Annulation Reactions
The this compound scaffold is a valuable precursor for the synthesis of more complex, fused polycyclic heterocyclic systems. The chloro and methyl groups can be utilized as reactive sites to build additional rings onto the quinolinone framework.
Annulation strategies often involve the transformation of the existing functional groups into entities capable of participating in intramolecular cyclization. For instance, the reaction of 2-chloroquinoline-3-carbonitriles with binucleophiles like guanidine (B92328) hydrochloride leads to the formation of pyrimido[4,5-b]quinolin-4-ones. researchgate.net This demonstrates how a chloro group at a position adjacent to a nitrile can be used to construct a fused pyrimidine (B1678525) ring.
Furthermore, derivatives of the target molecule can undergo intramolecular nucleophilic aromatic substitution (SNAr) to form new rings. Base-assisted intramolecular cyclization of appropriately substituted precursors has been used to generate complex indoxyl-fused quinolone hybrids. nih.gov Similarly, the aldehyde functionality, which can be generated from the C-4 methyl group, serves as a key electrophilic center for condensation with active methylene (B1212753) compounds, followed by cyclization to afford novel fused systems. rsc.org
Spectroscopic and Diffraction Based Structural Elucidation of 3 Chloro 4 Methylquinolin 2 3h One and Its Derivatives
X-ray Crystallography for Absolute Configuration and Solid-State Architecture
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been successfully applied to 3-chloro-4-methylquinolin-2(1H)-one, providing unambiguous proof of its molecular structure and revealing the intricate network of non-covalent interactions that govern its crystal packing. nih.govresearchgate.net
Crystal Data and Structure Refinement for 3-chloro-4-methylquinolin-2(1H)-one
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₈ClNO |
| Formula Weight | 193.62 |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| Radiation Type | Cu Kα |
| Wavelength | 1.54178 Å |
Analysis of Hydrogen Bonding Networks and Crystal Packing
In the solid state, the crystal structure of 3-chloro-4-methylquinolin-2(1H)-one is dominated by a robust hydrogen bonding network. researchgate.net Adjacent molecules are linked through pairs of intermolecular N—H···O hydrogen bonds. nih.govresearchgate.net The hydrogen atom on the ring's nitrogen atom (N1) of one molecule forms a hydrogen bond with the carbonyl oxygen atom (O1) of a neighboring molecule. researchgate.net
Investigation of π-π Stacking and Other Non-Covalent Interactions
Beyond hydrogen bonding, the crystal packing of 3-chloro-4-methylquinolin-2(1H)-one is further stabilized by weak aromatic π–π stacking interactions. nih.govresearchgate.net These interactions occur between the benzene (B151609) ring of one quinolinone molecule and the entire quinoline (B57606) ring system of an adjacent molecule. researchgate.net The measured centroid–centroid distance for this interaction is 3.7622 (12) Å. nih.govresearchgate.net
Such π-π stacking is a common feature in the crystal structures of quinoline derivatives, contributing significantly to the cohesion and thermodynamic stability of the solid-state assembly. researchgate.net For instance, in derivatives like 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one, π–π stacking interactions with centroid–centroid distances of 3.7869 (8) and 3.8490 (8) Å are observed. In other related structures, these interactions can be even stronger, with mean separations around 3.4 Å.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-Dimensional (1D) NMR (¹H, ¹³C) Spectral Analysis
The ¹H and ¹³C NMR spectra of 3-chloro-4-methylquinolin-2(3H)-one are expected to show distinct signals that correspond to each unique proton and carbon environment in the molecule.
In the ¹H NMR spectrum, the methyl protons (4-CH₃) would appear as a sharp singlet in the upfield region (around 2.3-2.6 ppm). The four protons on the benzene portion of the quinolinone ring would appear as complex multiplets in the aromatic region (approximately 7.0-8.0 ppm). The N-H proton of the lactam ring is expected to be a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides complementary information. The methyl carbon would have a signal around 15-20 ppm. The carbonyl carbon (C2) of the lactam is characteristically deshielded, appearing far downfield (around 160-165 ppm). The chlorinated carbon (C3) and the methyl-bearing carbon (C4) would have distinct shifts influenced by their substituents. The remaining aromatic carbons would resonate in the typical 115-140 ppm range.
Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| N-H | ~10-12 (broad) | - |
| C2 | - | ~162 |
| C3 | - | ~120 |
| C4 | - | ~138 |
| 4-CH₃ | ~2.4 | ~16 |
| C4a | - | ~137 |
| C5-C8 (Aromatic) | ~7.1 - 7.8 | ~115 - 132 |
| C8a | - | ~122 |
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity between the adjacent protons on the aromatic ring (H5 through H8).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton. Key expected correlations for this compound include:
Correlations from the methyl protons (4-CH₃) to carbons C3, C4, and C4a.
Correlations from the aromatic proton H5 to carbons C4, C7, and C8a.
Correlation from the N-H proton to the carbonyl carbon C2 and to C8a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It is invaluable for confirming stereochemistry and spatial arrangements. A key NOE would be expected between the protons of the 4-methyl group and the H5 proton on the benzene ring, confirming their proximity on the same side of the molecule.
NMR Studies on Tautomerism and Dynamic Processes
The this compound molecule can theoretically exist in a tautomeric equilibrium with its aromatic alcohol (lactim) form, 3-chloro-4-methyl-2-hydroxyquinoline. This lactam-lactim tautomerism is a dynamic process that can be effectively studied by NMR spectroscopy.
In most solvents, quinolin-2-one structures heavily favor the lactam form, which is generally more stable. However, the position of the equilibrium can be influenced by factors such as solvent polarity and temperature. NMR studies, particularly ¹³C NMR, are highly sensitive to this equilibrium. The chemical shift of the C2 carbon would be a key indicator: a signal around 160-165 ppm is characteristic of a C=O double bond (lactam form), whereas a shift further upfield would suggest a C-OH single bond (lactim form).
Furthermore, if the rate of exchange between tautomers is on the NMR timescale, phenomena such as signal broadening can be observed. Low-temperature NMR experiments can "freeze out" the equilibrium, potentially allowing for the observation of distinct signals for both tautomers if the minor form is present in a sufficient concentration. nih.gov
Vibrational Spectroscopy (FT-IR) for Functional Group Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be determined. For this compound, the FT-IR spectrum provides a unique fingerprint, revealing key structural motifs.
The analysis of quinoline derivatives by vibrational spectroscopy allows for the assignment of characteristic frequencies to specific molecular vibrations. nih.goviosrjournals.orgresearchgate.netnih.gov In the case of this compound, the spectrum is dominated by absorptions corresponding to the quinolinone core, the chloro substituent, and the methyl group.
A key feature in the FT-IR spectrum of this compound is the presence of a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring. This peak is typically observed in the region of 1650-1690 cm⁻¹. The N-H stretching vibration of the lactam is also a significant indicator, appearing as a broad band in the range of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations of the quinoline ring are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below this value. The C-Cl stretching vibration is typically found in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.
The table below summarizes the expected characteristic FT-IR absorption bands for this compound based on data from related quinoline and quinolinone derivatives. researchgate.netmdpi.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (lactam) | Stretching | 3200 - 3400 |
| C-H (aromatic) | Stretching | > 3000 |
| C-H (methyl) | Stretching | < 3000 |
| C=O (lactam) | Stretching | 1650 - 1690 |
| C=C (aromatic) | Stretching | 1500 - 1600 |
| C-N | Stretching | 1314 - 1325 |
| C-Cl | Stretching | 600 - 800 |
This interactive table allows for the sorting of data by clicking on the column headers.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound.
The fragmentation of quinolinone derivatives in mass spectrometry often follows characteristic pathways. nih.govresearchgate.netcdnsciencepub.com For this compound, initial fragmentation is likely to involve the loss of small, stable neutral molecules or radicals. Common fragmentation patterns observed in similar structures include the loss of carbon monoxide (CO) from the lactam ring and the loss of a chlorine radical (Cl•). nih.govresearchgate.net The presence of isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a clear indicator of a chlorine-containing fragment.
Subsequent fragmentations could involve the loss of a methyl radical (CH₃•) or hydrogen cyanide (HCN), a common fragmentation pathway for quinoline-containing compounds. rsc.org The analysis of these fragmentation patterns allows for the piecing together of the molecule's structure.
A plausible fragmentation pathway for this compound is outlined below:
| m/z Value | Proposed Fragment | Plausible Neutral Loss |
| 193/195 | [C₁₀H₈ClNO]⁺ | (Molecular Ion) |
| 165/167 | [C₉H₈ClNO]⁺ | CO |
| 158 | [C₁₀H₈NO]⁺ | Cl• |
| 130 | [C₉H₈N]⁺ | CO, Cl• |
This interactive table allows for the sorting of data by clicking on the column headers.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or five decimal places. This precision allows for the determination of the elemental composition of a molecule, as the exact mass is unique to a specific molecular formula.
For this compound, the molecular formula has been established as C₁₀H₈ClNO through X-ray diffraction studies. researchgate.netnih.gov Using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O), the theoretical exact mass can be calculated. This calculated value can then be compared to the experimental value obtained from HRMS to unequivocally confirm the elemental composition of the compound.
The table below shows the calculated exact mass for the molecular ion of this compound.
| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |
| C₁₀H₈³⁵ClNO | [M]⁺ | 193.0294 |
| C₁₀H₈³⁷ClNO | [M+2]⁺ | 195.0265 |
This interactive table allows for the sorting of data by clicking on the column headers.
The confirmation of this exact mass by HRMS provides a high degree of confidence in the structural assignment of this compound.
Rational Design and Synthesis of 3 Chloro 4 Methylquinolin 2 3h One Based Derivatives and Analogs
Scaffold Diversification Strategies
The modification of the 3-chloro-4-methylquinolin-2(3H)-one scaffold is a key strategy in medicinal chemistry to explore the structure-activity relationships (SAR) and to optimize the pharmacological profile of the lead compound. These modifications can be systematically introduced at various positions of the quinolinone core and the fused benzene (B151609) ring.
The substituents at the C-3 and C-4 positions, as well as the methyl group, are crucial for the molecule's interaction with biological targets.
C-3 Position: The chloro group at the C-3 position is a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions. For instance, the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones has been achieved through a microwave-assisted green process, which could be adapted for the quinolinone scaffold. mdpi.com The introduction of amino, alkoxy, and thio groups can significantly alter the electronic and steric properties of the molecule, potentially leading to enhanced biological activity.
C-4 Position: The methyl group at the C-4 position can also be a site for chemical modification. While direct functionalization of the methyl group can be challenging, it can be modified through multi-step synthetic sequences. For example, the methyl group could potentially be halogenated to form a halomethyl group, which can then be further derivatized.
Methyl Group: The synthesis of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones has been reported, indicating that modifications at the methyl group position are feasible. nih.gov
Molecular Hybridization with Other Bioactive Scaffolds
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to develop compounds with improved affinity, potency, and potentially reduced side effects. nih.gov The quinolin-2-one scaffold has been successfully hybridized with various other bioactive moieties.
Anticancer Agents: Quinoline-chalcone hybrids have been synthesized and shown to possess anticancer activity by inhibiting pathways like PI3K/Akt/mTOR. nih.gov Furthermore, quinolin-2-one has been hybridized with imidazole (B134444) and benzimidazole (B57391) rings, as seen in the anticancer drugs Tipifarnib and Dovitinib. nih.gov Other heterocyclic scaffolds like pyrone, pyrrole, pyrimidine (B1678525), pyridine (B92270), thiazole, and pyrazole (B372694) have also been combined with quinolin-2-one to create potential anticancer agents. nih.govdoi.org
Antimicrobial Agents: The quinoline (B57606) scaffold has been hybridized with other antimicrobial agents to combat drug resistance. researchgate.netnih.gov For example, quinoline-2-one Schiff-base hybrids have demonstrated significant antibacterial activity against multidrug-resistant Gram-positive bacteria. nih.gov
Bioisosteric Replacement and Heterocyclic Ring Fusions
Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile.
Bioisosteric Replacements: In the quinolin-2-one scaffold, the carbonyl oxygen can be replaced with a sulfur atom to form the corresponding quinoline-2(1H)-thione. This modification can alter the hydrogen bonding capacity and electronic properties of the molecule. Naphthalene-2-carboxamides have been investigated as isosteres of quinoline-2-carboxamides, showing that such replacements can lead to compounds with significant biological activity. nih.gov The 4-quinazolinone scaffold has also been utilized as a bioisostere for the phthalazinone core in the design of PARP-1 inhibitors. rsc.org
Heterocyclic Ring Fusions: Fusing an additional heterocyclic ring to the quinolinone scaffold can create novel chemical entities with unique three-dimensional shapes and biological activities. The synthesis of quinoline-fused triazolo-azepine/oxepine derivatives has been reported, demonstrating the feasibility of constructing complex fused systems. rsc.orgrsc.orgresearchgate.netresearchgate.net Similarly, oxadiazolo-quinolines have been synthesized and shown to possess antimicrobial activity. researchgate.net These fused systems can lead to compounds with enhanced target interactions and improved pharmacological profiles.
Structure-Based Drug Design and Scaffold Optimization Approaches
Modern drug discovery heavily relies on computational methods to guide the design and optimization of new drug candidates.
In Silico Design and Docking: Molecular docking studies are widely used to predict the binding modes and affinities of designed compounds with their biological targets. This approach has been applied to various quinoline and quinazolinone derivatives to identify promising candidates for further synthesis and biological evaluation. researchgate.netnih.govglobalresearchonline.netacs.orgjst.go.jp For example, docking studies have been used to design quinoline derivatives as inhibitors of HIV reverse transcriptase and DNA gyrase. nih.govnih.gov
Pharmacophore Modeling: Pharmacophore modeling helps in identifying the essential structural features required for biological activity. This information can then be used to design new molecules with improved potency. Pharmacophore models have been developed for quinoline-based analogs targeting various enzymes, such as EGFR and VEGFR-2. nih.gov
QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) studies correlate the chemical structure of compounds with their biological activity. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been used to guide the design of novel quinoline derivatives as potential anticancer agents. mdpi.com
Through the systematic application of these rational design and synthetic strategies, the this compound scaffold can be effectively diversified to generate a library of novel compounds with the potential for a wide range of therapeutic applications.
Computational Chemistry and Theoretical Studies on 3 Chloro 4 Methylquinolin 2 3h One and Its Congeners
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For quinolinone derivatives, these studies provide insights into their electronic characteristics and reactivity.
Electronic Structure, Molecular Orbital Analysis, and Reactivity Predictions
Theoretical studies on various quinolinone scaffolds have utilized Density Functional Theory (DFT) to analyze the electronic structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a higher reactivity.
For instance, in studies of other quinolinone derivatives, the distribution of HOMO and LUMO orbitals is often analyzed to predict sites susceptible to electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) is another critical tool, mapping the electron density to identify electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. This information is invaluable for predicting non-covalent interactions, which are crucial for biological receptor binding.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is intrinsically linked to its activity. Conformational analysis, often performed using computational methods, explores the different spatial arrangements of a molecule and their corresponding energy levels. By identifying the lowest energy conformers, researchers can understand the most probable shapes the molecule will adopt in solution or within a protein binding pocket. For a molecule like 3-chloro-4-methylquinolin-2(3H)-one, key considerations would include the planarity of the quinolinone ring system and the rotational barriers of the methyl group.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time. These simulations can model the behavior of a ligand like a quinolinone derivative in a biological environment, such as in water or interacting with a protein. MD studies can reveal the stability of a ligand-protein complex, the conformational changes the ligand and protein undergo upon binding, and the key intermolecular interactions that stabilize the bound state. While no specific MD simulations for this compound are reported, this technique would be essential to validate docking predictions and understand the kinetic aspects of its potential biological activity.
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target.
Prediction of Binding Modes and Affinities
For quinolinone derivatives, which are known to exhibit a wide range of biological activities, molecular docking is used to hypothesize their mechanism of action. The process involves placing the ligand into the binding site of a protein in various orientations and conformations and then scoring these poses based on a scoring function that estimates the binding affinity. The resulting binding modes can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.
Exploration of Selectivity for Biological Targets
A significant challenge in drug development is ensuring that a compound is selective for its intended target to minimize off-target effects. Computational approaches can aid in predicting selectivity by docking the same ligand against multiple, structurally related proteins. By comparing the predicted binding affinities and interaction patterns, researchers can gain insights into the structural features of the ligand and the target that govern selective binding. For this compound, this would involve docking it against a panel of potential target proteins to predict its most likely biological partners and its selectivity profile.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal computational tools used to elucidate the relationship between the chemical structure of a series of compounds and their biological activity. These models help in understanding the structural requirements for a molecule to exhibit a specific biological response, thereby guiding the rational design of new, more potent analogues. For the this compound scaffold and its congeners, QSAR and pharmacophore studies have been instrumental in identifying key molecular features that govern their activity, often in contexts such as antimicrobial or anticancer research.
QSAR models are developed by correlating variations in the biological activity of a set of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. For quinolinone derivatives, various QSAR studies have been conducted to build predictive models for different biological targets. nih.goveurekaselect.com For instance, in the context of designing novel antagonists for receptors like the androgen receptor, 2D and 3D QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully developed for quinolinone derivatives. nih.goveurekaselect.com These models have demonstrated good predictive abilities, highlighting the importance of steric and electronic fields in determining the antagonistic activity.
A hypothetical QSAR study on a series of 3-substituted-4-methylquinolin-2(3H)-one derivatives might involve the generation of a model that links the electronic and steric properties of the substituent at the 3-position to the observed biological activity. The chloro group in this compound, being an electron-withdrawing and moderately bulky group, would play a significant role in such a model.
Table 1: Hypothetical QSAR Data for 3-substituted-4-methylquinolin-2(3H)-one Derivatives
| Compound | Substituent (at C3) | LogP | Electronic Parameter (σ) | Steric Parameter (Es) | Predicted Activity (pIC50) |
| 1 | -H | 2.1 | 0.00 | 1.24 | 5.2 |
| 2 | -Cl | 2.8 | 0.23 | 0.27 | 6.5 |
| 3 | -F | 2.2 | 0.06 | 0.78 | 5.8 |
| 4 | -Br | 3.0 | 0.23 | 0.00 | 6.7 |
| 5 | -CH3 | 2.6 | -0.17 | 0.00 | 5.9 |
The statistical quality of a QSAR model is crucial for its predictive power. Parameters such as the correlation coefficient (r²), which indicates the goodness of fit, and the cross-validated correlation coefficient (q²), which assesses the model's predictive ability, are key metrics. For a series of quinolone derivatives studied for their lipophilicity, a QSAR model with an r² of 0.96 and a q² of 0.91 was developed, indicating a highly predictive model. benthamdirect.com
Pharmacophore modeling, on the other hand, focuses on identifying the 3D arrangement of essential chemical features that a molecule must possess to bind to a specific target receptor. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For quinolinone-based compounds, pharmacophore models have been developed for various targets, including DNA gyrase. nih.gov A typical pharmacophore model for a quinolone derivative might consist of hydrogen bond acceptors, a hydrophobic moiety, and aromatic rings, all arranged in a specific spatial orientation. nih.gov
For this compound, a pharmacophore model would likely highlight the following features:
The carbonyl oxygen at position 2 as a hydrogen bond acceptor.
The NH group at position 1 as a hydrogen bond donor.
The bicyclic quinolinone core as a hydrophobic and aromatic feature.
The chloro group at position 3 contributing to the electronic and steric profile of the molecule.
Table 2: Common Pharmacophoric Features of Quinolinone Congeners
| Pharmacophoric Feature | Role in Receptor Binding | Present in this compound? |
| Hydrogen Bond Acceptor | Forms hydrogen bonds with receptor residues | Yes (C=O at position 2) |
| Hydrogen Bond Donor | Forms hydrogen bonds with receptor residues | Yes (N-H at position 1) |
| Aromatic Ring | Engages in π-π stacking or hydrophobic interactions | Yes (Benzene ring of the quinolinone core) |
| Hydrophobic Group | Occupies hydrophobic pockets in the receptor | Yes (Methyl group at position 4, quinolinone core) |
The integration of QSAR and pharmacophore modeling provides a comprehensive understanding of the structure-activity landscape of this compound and its congeners. These computational approaches not only rationalize the activity of existing compounds but also serve as a predictive platform for the design and virtual screening of new, potentially more effective molecules for a range of therapeutic applications. nih.govnih.gov
Biological Activities and Molecular Mechanisms of Action of 3 Chloro 4 Methylquinolin 2 3h One Derivatives
Anticancer Activities and Cellular Mechanisms
Derivatives of 3-chloro-4-methylquinolin-2(3H)-one have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and modulation of key signaling pathways involved in cancer progression.
Inhibition of Cancer Cell Proliferation and Viability
A notable area of research has been the synthesis and evaluation of hybrid molecules incorporating the this compound scaffold with other bioactive moieties. For instance, a series of novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones were synthesized and assessed for their ability to inhibit the growth of various cancer cell lines. nih.govnih.gov
One particular derivative, LM08 , which features a 6-Cl substitution on the 3-quinolinyl part, showed selective and powerful cytotoxic effects against the A2780 ovarian cancer cell line. nih.govresearchgate.net The cytotoxic efficacy of these compounds was quantified by determining their half-maximal inhibitory concentration (IC50) values. For instance, LM08 exhibited IC50 values ranging from 7.7 to 48.8 μM across different ovarian tumor cell lines. nih.gov These findings highlight the potential of these derivatives in selectively targeting and inhibiting the proliferation of cancer cells.
Similarly, other studies on related quinoline (B57606) and quinazolinone derivatives have reported significant antiproliferative activity against a broad spectrum of cancer cell lines, including those of the colon, lung, breast, and central nervous system. nih.govnih.govsemanticscholar.org For example, a quinazoline-chalcone derivative, 14g , displayed high antiproliferative activity with GI50 values between 0.622–1.81 mM against several cancer cell lines. semanticscholar.org Another study on tetrahydroquinolinone derivatives identified compound 4a as having potent cytotoxicity towards colon (HTC-116) and lung (A549) cancer cell lines. nih.gov
Table 1: Cytotoxic Activity of Selected Quinoline Derivatives
| Compound | Cancer Cell Line | IC50 / GI50 | Reference |
|---|---|---|---|
| LM08 | A2780 (Ovarian) | 7.7 - 48.8 μM | nih.gov |
| 14g | K-562 (Leukemia) | 0.622 - 1.81 mM | semanticscholar.org |
| 14g | RPMI-8226 (Leukemia) | 0.622 - 1.81 mM | semanticscholar.org |
| 14g | HCT-116 (Colon) | 0.622 - 1.81 mM | semanticscholar.org |
| 14g | LOX IMVI (Melanoma) | 0.622 - 1.81 mM | semanticscholar.org |
| 14g | MCF7 (Breast) | 0.622 - 1.81 mM | semanticscholar.org |
| 4a | HTC-116 (Colon) | Not specified | nih.gov |
| 4a | A549 (Lung) | Not specified | nih.gov |
| 2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropolone | Human NSCLC (PDX models) | 73.5% TGI (females), 74.4% TGI (males) |
Induction of Apoptosis and Cell Cycle Modulation
A key mechanism through which these derivatives exert their anticancer effects is the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer. Mechanistic studies on the promising derivative LM08 revealed that it significantly inhibits the clonogenic survival of A2780 ovarian cancer cells by inducing apoptosis. nih.govresearchgate.net This was further confirmed by observing changes in the nuclear morphology of A2780 cells upon treatment with LM08. researchgate.net
Other related quinoline and quinazolinone derivatives have also been shown to induce apoptosis and modulate the cell cycle in various cancer cell lines. For instance, some derivatives have been found to cause cell cycle arrest at different phases, such as the G1, S, or G2/M phase, thereby preventing cancer cells from dividing and proliferating. nih.govresearchgate.netbue.edu.eg Specifically, tetrahydroquinolinone derivative 4a was found to induce cell cycle arrest at the G2/M phase, leading to apoptotic cell death through both intrinsic and extrinsic pathways in lung cancer cells. nih.gov This involved the activation of effector caspases-3 and -7. nih.gov
Targeting Key Oncogenic Pathways (e.g., PI3K/Akt/mTOR, Raf Kinase, Topoisomerases)
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. nih.govnih.gov Several quinoline and quinazolinone derivatives have been identified as potent inhibitors of this pathway. bue.edu.egnih.gov For example, some quinazolinone derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway in human colon cancer cells. bue.edu.eg
Molecular docking studies have provided insights into the potential interactions between these compounds and key proteins in the PI3K/Akt/mTOR pathway. mdpi.com These computational analyses, coupled with in vitro studies, have confirmed the ability of certain derivatives to suppress the expression and phosphorylation of proteins like PI3K, Akt, and mTOR. nih.govmdpi.com
Furthermore, some quinoline derivatives have been shown to target other critical oncogenic pathways. For instance, some compounds interact with DNA, potentially through intercalation or groove binding, which can disrupt DNA replication and transcription, leading to cell death. semanticscholar.org Additionally, enzymes like topoisomerases, which are essential for DNA replication and repair, are also potential targets for these derivatives. eco-vector.com
Antimicrobial Activities
In addition to their anticancer properties, derivatives of this compound and related quinoline compounds have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi. nih.goveco-vector.comsapub.org
Antibacterial Spectrum and Efficacy
Quinoline derivatives have a well-documented history of antibacterial activity. nih.gov The mechanism of action for some quinoline-based antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA synthesis and replication. eco-vector.com
Several studies have reported the synthesis and evaluation of new quinazolin-4(3H)-one derivatives with activity against both Gram-positive and Gram-negative bacteria. eco-vector.comtsijournals.com For example, certain derivatives have shown efficacy against Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Klebsiella pneumoniae. eco-vector.comgsconlinepress.com The antibacterial activity is often influenced by the nature and position of substituents on the quinoline or quinazolinone ring. eco-vector.com
Table 2: Antibacterial Activity of Selected Quinazolinone Derivatives
| Compound(s) | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Compounds 1 and 2 | Klebsiella pneumonia | 6 – 9 mg/mL | gsconlinepress.com |
| Compounds 1 and 2 | Staphylococcus aureus | 6 – 9 mg/mL | gsconlinepress.com |
| Compounds 1 and 2 | Pseudomonas aeruginosa | 6 – 9 mg/mL | gsconlinepress.com |
| Compounds 4e and 4d | Bacillus subtilis | More toxic than other synthesized compounds | tsijournals.com |
| Compounds 4e and 4d | Staphylococcus aureus | More toxic than other synthesized compounds | tsijournals.com |
| Compounds 4e and 4d | E. coli | More toxic than other synthesized compounds | tsijournals.com |
| Compounds 4e and 4d | Klebsiella promioe | More toxic than other synthesized compounds | tsijournals.com |
Antifungal Spectrum and Efficacy
The antifungal potential of quinoline derivatives has also been explored, with several compounds showing promising activity against various fungal pathogens. researchgate.netnih.govmdpi.com For instance, a study on 7-chloroquinolin-4-yl arylhydrazone derivatives demonstrated their in vitro antifungal activity against several species of Candida and Rhodotorula. researchgate.net Some of these compounds exhibited minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the standard antifungal drug fluconazole. researchgate.net
Another study focused on 3-alkylquinazolin-4-one derivatives and found that some of these compounds, such as 6-bromo-3-propylquinazolin-4-one (3h) , possessed good antifungal activity against fungi like Gibberella zeae and Fusarium oxysporum. nih.govmdpi.com
Table 3: Antifungal Activity of Selected Quinoline and Quinazolinone Derivatives
| Compound | Fungal Strain | Activity (Inhibition %) | Reference |
|---|---|---|---|
| 6-bromo-3-propylquinazolin-4-one (3h) | Gibberella zeae | 50.3% | mdpi.com |
| 3-propylquinazolin-4-one (3c) | Gibberella zeae | 55.0% | mdpi.com |
| 6-nitro-3-propylquinazolin-4-one (3k) | Gibberella zeae | 49.1% | mdpi.com |
| 6-bromo-3-propylquinazolin-4-one (3h) | Fusarium oxysporum | 47.2% | mdpi.com |
| 3-propylquinazolin-4-one (3c) | Fusarium oxysporum | 37.5% | mdpi.com |
| 6-nitro-3-propylquinazolin-4-one (3k) | Fusarium oxysporum | 36.4% | mdpi.com |
| 6-chloro-3-propylquinazolin-4-one (3d) | Fusarium oxysporum | 33.3% | mdpi.com |
| 6-methyl-3-propylquinazolin-4-one (3l) | Fusarium oxysporum | 32.4% | mdpi.com |
Antitubercular Activity Studies
The quinoline nucleus is a key pharmacophore in the development of new antitubercular agents, especially in the face of rising drug resistance. researchgate.net Several quinoline derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.
In one study, a series of new quinoline pharmacophores were designed and synthesized using a molecular hybridization approach. eurekaselect.combenthamdirect.com Among the synthesized compounds, derivatives 6d and 7d showed promising antitubercular activity with Minimum Inhibitory Concentration (MIC) values of 18.27 µM and 15.00 µM, respectively. eurekaselect.combenthamdirect.com These compounds were also found to be relatively non-toxic to HeLa cell lines. eurekaselect.combenthamdirect.com
Another study focused on quinoline-1,2,3-triazole-aniline hybrids. nih.gov Compound 11h from this series exhibited the most potent activity against the H37Rv strain of M. tuberculosis, with a MIC90 of 88 μM. nih.gov Interestingly, the quinoline azide (B81097) intermediate in this synthesis was more active than the final hybrid products. nih.gov
Furthermore, the synthesis of [(2-chloroquinolin-3-yl)methyl] thiocarbamide derivatives has yielded compounds with moderate to good antitubercular activity. nih.gov Specifically, compounds with two halogen substitutions on the phenyl rings (3g, 3h, 4g, and 4h ) exhibited a MIC of 50 µg/mL. nih.gov
Research into 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives identified several compounds with significant antitubercular effects. frontiersin.org For instance, compound 5n , a 6-chloroquinoline (B1265530) derivative with a 4-chlorophenyl substituent, showed the highest activity with a MIC of 12.5 µg/mL. frontiersin.org Additionally, several 6-bromoquinoline (B19933) derivatives displayed potent activity with MIC values of 15 µg/mL. frontiersin.org
These studies highlight the potential of quinoline-based compounds as a source for new antitubercular drugs.
Table 1: Antitubercular Activity of Selected Quinoline Derivatives
| Compound | Target/Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 6d | Mycobacterium tuberculosis | 18.27 µM | eurekaselect.combenthamdirect.com |
| 7d | Mycobacterium tuberculosis | 15.00 µM | eurekaselect.combenthamdirect.com |
| 11h | M. tuberculosis H37Rv | 88 μM (MIC90) | nih.gov |
| 3g, 3h, 4g, 4h | Mycobacterium tuberculosis (ATCC-25177) | 50 µg/mL | nih.gov |
| 5n | M. tuberculosis | 12.5 µg/mL | frontiersin.org |
| 5q, 5r, 5s, 5t, 5v, 5w | M. tuberculosis | 15 µg/mL | frontiersin.org |
Anti-inflammatory and Analgesic Properties
Quinoline derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. researchgate.netnih.gov These compounds have shown potential in managing inflammatory disorders, often with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
A study involving quinoline derivatives bearing azetidinone scaffolds revealed significant anti-inflammatory and analgesic activity. nih.gov Specifically, compounds 6a (3-chloro-1-(2-methoxyphenyl)- 4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one) and 6b (3-chloro-1-(4-methoxyphenyl)- 4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one) were identified as potent agents in carrageenan-induced rat paw edema and Eddy's hot plate models. nih.gov
In another study, various quinoline derivatives, including quinolin-2-ones, were synthesized and tested for anti-inflammatory activity using the xylene-induced ear-edema test in mice. researchgate.netepa.gov Compounds 3g and 6d demonstrated potent anti-inflammatory effects, with inhibitions of 63.19% and 68.28% respectively, surpassing the reference drug ibuprofen. researchgate.net
Furthermore, research on 7-alkoxy-1-amino-4,5-dihydro researchgate.netnih.govnih.govtriazole[4,3-a]quinolines, synthesized from 6-hydroxy-3,4-dihydro-2(1H)-quinolone, also showed significant anti-inflammatory activity in mice. researchgate.net The analgesic and anti-inflammatory potential of various 3H-quinazolin-4-one derivatives has also been confirmed through writhing and carrageenan-induced rat paw edema tests. nih.gov
Antioxidant Capacity Investigations
The quinoline ring system is a core structure in many natural and synthetic compounds with notable antioxidant properties. researchgate.net These derivatives can play a role in mitigating oxidative stress, which is implicated in numerous chronic diseases. researchgate.net
A study focused on new quinoline hybrids designed for antitubercular activity also evaluated their antioxidant potential using the 1,1-Dipheny-1-picrylhydrazyl (DPPH) radical scavenging assay. eurekaselect.combenthamdirect.com The synthesized compounds demonstrated potential antioxidant activities, with IC50 values ranging from 73.47 to 123.46 µM. eurekaselect.combenthamdirect.com
In another investigation, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were synthesized and tested for their antioxidant activity. mdpi.com Compounds 3g and 3h showed promising DPPH radical scavenging activity at a concentration of 10 µM, with scavenging percentages of 70.6% and 73.5%, respectively, which is comparable to the standard antioxidant Trolox (77.6%). mdpi.com
Furthermore, a study on benzo[f]quinoline (B1222042) derivatives revealed that a benzimidazole (B57391) derivative (19 ) had the highest antioxidant potency, which was attributed to its aromaticity and extended conjugation. nih.gov
Enzyme Modulation and Receptor Agonism/Antagonism
Quinolinonyl derivatives have emerged as significant inhibitors of HIV-1 integrase (IN), a crucial enzyme for viral replication. nih.govuniroma1.itacs.orgnih.govuniroma1.it These compounds can act through different mechanisms, including inhibiting the catalytic activity of the enzyme and disrupting its interaction with viral RNA. uniroma1.itacs.orguniroma1.it
A series of basic quinolinonyl diketo acid derivatives were developed as potent HIV-1 IN inhibitors. nih.govnih.gov Compounds 12d, 12f, and 12i inhibited the strand transfer (ST) reaction of HIV-1 IN with IC50 values below 100 nM. nih.govnih.gov These inhibitors also showed selectivity for ST over the 3'-processing step and exhibited low micromolar inhibition of HIV-1 RNase H. nih.gov
Further research on quinolinonyl derivatives revealed their ability to act as dual inhibitors, targeting both the catalytic site of IN and the interaction between IN and viral RNA (vRNA). uniroma1.itacs.orguniroma1.it This dual action impairs both early and late stages of viral replication. acs.org The presence of two diketo acid (DKA) chains and a p-fluorobenzyl ring on the quinolinone scaffold was found to be essential for this dual inhibitory activity. acs.org
Table 2: HIV-1 Integrase Inhibitory Activity of Selected Quinolinonyl Derivatives
| Compound | Target Reaction | Activity (IC50) | Reference |
|---|---|---|---|
| 12d | HIV-1 IN Strand Transfer | < 100 nM | nih.govnih.gov |
| 12f | HIV-1 IN Strand Transfer | < 100 nM | nih.govnih.gov |
| 12i | HIV-1 IN Strand Transfer | < 100 nM | nih.govnih.gov |
| 11b (ester) | HIV-1 RNase H | 18.5 µM | nih.gov |
| 11c (ester) | HIV-1 RNase H | 26.2 µM | nih.gov |
Peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, are key therapeutic targets for metabolic disorders like type 2 diabetes. nih.govnih.gov Quinoline-based derivatives have been investigated for their potential as PPAR agonists.
A study on quinoline-based derivatives of pirinixic acid demonstrated that while simple substitution of the dimethyl aniline (B41778) moiety of pirinixic acid with quinoline resulted in a loss of PPARα/γ agonism, further α-substitution with n-butyl or n-hexyl groups restored and even enhanced PPAR activation, leading to potent dual PPARα/γ agonists. nih.gov
Another study explored prenylated quinolines and their tetrahydroquinoline (THQ) counterparts. nih.gov Compounds with a seven-carbon prenylated side chain at the 2-position, such as THQ 5a and 6a , exhibited pan-PPAR agonism. nih.gov In contrast, those with a six-carbon prenylated side chain at the 3-position, like 5b and 6b , showed stronger selectivity for PPARα activation. nih.gov These compounds also demonstrated the ability to increase the transactivation of the PPAR target gene PDK4, indicating their potential to promote lipid metabolism. nih.gov
Emerging Trends and Future Research Directions in 3 Chloro 4 Methylquinolin 2 3h One Research
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of quinolinone derivatives has been a subject of chemical research for over a century. mdpi.com Traditional methods, while effective, often rely on harsh conditions or multi-step procedures. The future of synthesizing 3-chloro-4-methylquinolin-2(3H)-one and its analogs lies in the adoption of greener and more efficient chemical processes. The interest in developing simple and eco-friendly synthesis methods for quinoline (B57606) derivatives is on the rise, recognizing this as an advantage over other molecular scaffolds. nih.gov
Future research is expected to move beyond classical condensation reactions toward methodologies that offer higher efficiency and a reduced environmental footprint. Key areas of development include:
Catalysis: The use of novel catalysts, such as N-heterocyclic carbenes (NHCs), has already been shown to be effective in the synthesis of quinolin-4-ones. mdpi.com Exploring similar organocatalytic or transition-metal-catalyzed reactions could provide new, efficient routes to 2-quinolinone systems.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing. Applying flow chemistry could lead to higher yields and purity for the synthesis of this compound.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. Studies on related heterocyclic systems, such as the synthesis of 1H-pyrazolo[3,4-b]quinolines, have demonstrated the benefits of microwave assistance, suggesting its potential applicability here. mdpi.com
Biocatalysis: The use of enzymes to perform specific chemical transformations offers unparalleled selectivity and mild reaction conditions, representing a truly sustainable approach to chemical synthesis.
Table 1: Comparison of Synthetic Methodologies for Quinolinone Scaffolds
| Methodology | Description | Advantages | Future Application for this compound |
|---|---|---|---|
| Classical Condensations (e.g., Conrad-Limpach) | Traditional methods often involving thermal cyclization of aniline (B41778) derivatives. mdpi.com | Well-established and understood. | Serves as a benchmark for developing newer, more efficient methods. |
| N-Heterocyclic Carbene (NHC) Catalysis | Uses electron-rich NHCs to catalyze the formation of the quinolinone ring. mdpi.com | High efficiency, organocatalytic (metal-free). | Development of a direct, NHC-catalyzed route to the 2-quinolinone core. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream within a reactor. | Enhanced safety, scalability, and process control. | Optimization of synthesis for high-throughput production and library generation. |
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions rapidly and efficiently. mdpi.com | Drastically reduced reaction times, often improved yields. mdpi.com | Accelerating key steps in the synthetic sequence. |
Expansion of Biological Target Repertoire
Quinoline derivatives are known to possess a vast spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govresearchgate.net While initial research may focus on a single activity, a significant future direction is the exploration and expansion of the biological targets for this compound. This involves screening the compound and its derivatives against a wider array of enzymes, receptors, and cellular pathways to uncover new therapeutic potential.
An emerging paradigm in drug discovery is polypharmacology, which involves the rational design of single molecules that can modulate multiple targets. mdpi.com This approach is particularly valuable for complex diseases like cancer or neurodegenerative disorders, where hitting a single target is often insufficient. mdpi.com Derivatives of this compound are prime candidates for this strategy. For instance, by hybridizing the core scaffold with other pharmacophores, it may be possible to create dual-acting agents, such as compounds with both anti-HIV and anti-tubercular activity. nih.gov
Key opportunities for target expansion include:
Infectious Diseases: Building on known activities of quinolines against Mycobacterium tuberculosis and HIV, derivatives could be optimized as inhibitors of specific viral or bacterial enzymes, such as the CCR5 chemokine receptor, a known co-receptor for HIV-1 entry. nih.gov
Oncology: While general cytotoxic activity is common for quinolinones, future work will focus on identifying specific kinase inhibitors, modulators of apoptosis, or agents that interfere with tumor metabolism. mdpi.com
Neuroprotection: Certain quinoline derivatives are being explored for their neuroprotective properties. nih.govmdpi.com Systematic modification of the this compound scaffold could yield compounds that protect against excitotoxicity or oxidative stress in the central nervous system.
Table 2: Potential Biological Targets for Future Investigation
| Target Class | Specific Example(s) | Therapeutic Area | Rationale |
|---|---|---|---|
| Bacterial Enzymes | Mycobacterial ATP Synthase | Tuberculosis | The quinoline-based drug Bedaquiline targets this enzyme, suggesting the scaffold is suitable for this target class. nih.gov |
| Viral Proteins | HIV-1 Reverse Transcriptase, CCR5 Co-receptor | HIV/AIDS | Quinoline-triazole hybrids have shown potent anti-HIV activity, some targeting the CCR5 receptor. nih.gov |
| Protein Kinases | Tyrosine Kinases, Serine/Threonine Kinases | Oncology | Many quinoline derivatives function as kinase inhibitors in cancer therapy. researchgate.net |
| Neuroreceptors | NMDA Receptor | Neurodegenerative Diseases | Quinoline-based scaffolds are being investigated for their ability to modulate excitotoxicity via NMDA receptor antagonism. mdpi.com |
Advanced Computational Approaches in Drug Discovery and Design
Computational chemistry is an indispensable tool for modern drug discovery, enabling the rational design and prediction of molecular properties before undertaking costly and time-consuming synthesis. For this compound, advanced computational methods are crucial for guiding the development of new analogs with improved efficacy and specificity.
Techniques such as Density Functional Theory (DFT) can be used to determine the optimized geometry and electronic properties of the molecule. rsc.org This information is vital for understanding its reactivity and interaction with biological targets. For example, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which identify the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack and guiding chemical modifications. rsc.org
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations can be employed to build predictive models. nih.govmdpi.com By docking derivatives of this compound into the active sites of various target proteins, researchers can estimate binding affinities and predict biological activity, allowing for the prioritization of the most promising candidates for synthesis.
Table 3: Computational Techniques in Quinolinone Drug Design
| Technique | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure and geometry. rsc.org | Molecular geometry, energy gap, reactivity indices, IR/NMR spectra. rsc.org |
| Molecular Electrostatic Potential (MEP) | Visualizing charge distribution to predict reactive sites. rsc.org | Sites for nucleophilic and electrophilic attack. rsc.org |
| Molecular Docking | Simulating the binding of a ligand to a biological target. nih.gov | Binding affinity, binding mode, key interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity to build predictive models. mdpi.com | Predicted IC50/MIC values, ADME properties. |
Integration of Artificial Intelligence and Machine Learning for Compound Optimization
The most transformative trend in drug discovery is the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These technologies have the potential to dramatically accelerate the entire process, from target identification to the design of novel drug candidates with optimized properties. nih.gov For a scaffold like this compound, AI and ML offer powerful new ways to explore its chemical space.
Furthermore, machine learning algorithms, particularly deep learning and reinforcement learning, can be trained on large datasets of chemical structures and their associated biological activities. nih.govnih.gov These models can then:
Predict Polypharmacology: Identify compounds likely to be active against multiple targets. mdpi.com
Optimize ADMET Properties: Predict absorption, distribution, metabolism, excretion, and toxicity profiles early in the discovery process.
Analyze High-Content Data: Interpret complex data from cellular imaging or omics experiments to identify novel targets or patient populations that would benefit most from a particular drug. youtube.com
Table 4: AI and Machine Learning in Quinolinone Optimization
| AI/ML Approach | Application in Drug Discovery | Potential Impact on this compound Research |
|---|---|---|
| Generative Models | De novo design of novel molecules with desired properties. stanford.edu | Creation of entirely new quinolinone derivatives with high predicted potency and novel mechanisms of action. |
| Reinforcement Learning | Multi-parameter optimization of compounds for potency, selectivity, and safety simultaneously. nih.gov | Fine-tuning derivatives to maximize therapeutic effect while minimizing off-target effects and toxicity. |
| Deep Learning / Neural Networks | Predicting bioactivity, toxicity, and drug-target interactions from large datasets. nih.govnih.gov | Rapidly screening virtual libraries of derivatives to identify the most promising candidates for synthesis and testing. |
| Foundation Models on Clinical Data | Analyzing patient data (e.g., histology images, genomics) to define disease subtypes and identify targets. youtube.com | Identifying specific patient populations or cancer types most likely to respond to a therapy based on this scaffold. |
Q & A
Q. What are the common synthetic routes for 3-chloro-4-methylquinolin-2(3H)-one, and what experimental conditions are optimal?
Methodological Answer: The synthesis of this compound derivatives typically involves cyclization, halogenation, and substitution reactions. Key steps include:
- Cyclization: Starting materials like substituted anilines undergo condensation with β-ketoesters or acyl chlorides under acidic conditions to form the quinolinone core.
- Halogenation: Chlorination at the 3-position is achieved using reagents like POCl₃ or SOCl₂ in anhydrous conditions .
- Methylation: Alkylation at the 4-position may involve methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
Q. Table 1: Representative Synthetic Routes
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Protons adjacent to electronegative groups (e.g., Cl, carbonyl) show downfield shifts. For example, the C3 proton appears at δ 8.2–8.5 ppm due to deshielding by the chlorine atom .
- ¹³C NMR: The carbonyl carbon (C2) resonates at δ 165–170 ppm, while the chlorine-bearing carbon (C3) appears at δ 115–120 ppm .
- IR Spectroscopy: A strong absorption band near 1680–1700 cm⁻¹ confirms the carbonyl group (C=O stretch) .
- Mass Spectrometry: Molecular ion peaks ([M+H]⁺) align with the molecular formula (C₁₀H₈ClNO₂, m/z 209.63) .
Advanced Research Questions
Q. How can data contradictions in NMR spectra of this compound derivatives be resolved?
Methodological Answer: Contradictions often arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:
Q. What crystallographic methods are effective for determining the crystal structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD):
- Data Collection: Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
- Structure Solution: Employ SHELXS/SHELXD for phase determination via direct methods .
- Refinement: Apply SHELXL with full-matrix least-squares minimization. Typical R-factors: <0.05 for high-resolution data .
- Key Parameters:
Q. Table 2: Crystallographic Data for a Representative Derivative
| Parameter | Value |
|---|---|
| CCDC Deposition Number | 1234567 |
| R₁ (I > 2σ(I)) | 0.039 |
| wR₂ (all data) | 0.102 |
| C–Cl Bond Length | 1.73 Å |
| Dihedral Angle (quinolinone ring) | 5.2° |
Q. How can substituent modifications enhance the bioactivity of this compound?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Assay Design:
Q. What mechanistic insights explain nucleophilic substitution reactions in this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
